molecular formula C7H5ClN4O2S B3045538 3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride CAS No. 1094713-89-9

3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride

Cat. No.: B3045538
CAS No.: 1094713-89-9
M. Wt: 244.66
InChI Key: YWKSERGXGNTVFA-UHFFFAOYSA-N
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Description

Tetrazoles are a class of synthetic organic compounds that contain a five-member ring of four nitrogen atoms and one carbon atom. The term “3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride” suggests a compound that has a benzene ring attached to a sulfonyl chloride group and a tetrazole ring .

Scientific Research Applications

Synthesis of Anticancer Agents

One scientific research application of sulfonyl chloride derivatives involves the synthesis of novel anticancer agents. For example, a study synthesized various analogs maintaining the N-(3-[(1H-pyrrol-1-yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamides. These compounds were evaluated for their cytotoxic effects on different breast cancer cell lines, showing potent cytotoxicity with IC50 values ranging from 28 to 47 µM (Redda et al., 2011).

Green Synthesis of Tetrazoles

Another application is found in the green synthesis of 5-substituted 1H-tetrazole derivatives, where 1-disulfo-[2,2-bipyridine]-1,1-diium chloride (BiPy2Cl2) acted as an ionic liquid catalyst. This method presents advantages like using ethylene glycol as a green solvent, inexpensive and easy preparation of the catalyst, and mild reaction conditions, leading to good to excellent yields of the tetrazoles (Aali et al., 2022).

Catalysis in Solvent-Free Conditions

1,3-Disulfonic acid benzimidazolium chloride, a novel ionic liquid, has been synthesized and used as an efficient, homogeneous, and recyclable catalyst for the synthesis of highly functionalized tetrahydropyridine via one-pot multi-component condensation under solvent-free conditions. This synthetic route offers high yields, shorter reaction times, mild conditions, and easy work-up procedures, emphasizing its green chemistry aspect (Abbasi, 2015).

Synthesis of Benzimidazoles

Ionic liquids like 3-methyl-1-sulfonic acid imidazolium chloride/FeCl3 have been shown to efficiently catalyze the condensation of benzene-1,2-diamine with aromatic aldehydes to afford benzimidazole derivatives in high yields and short reaction times at room temperature. This method leverages atmospheric air as a green oxidant, highlighting its environmental friendliness and efficiency (Khazaei et al., 2011).

Properties

IUPAC Name

3-(tetrazol-1-yl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4O2S/c8-15(13,14)7-3-1-2-6(4-7)12-5-9-10-11-12/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKSERGXGNTVFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655672
Record name 3-(1H-Tetrazol-1-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094713-89-9
Record name 3-(1H-Tetrazol-1-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride
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3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride
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3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride

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